N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of benzothieno-pyrimidine derivatives characterized by a fused heterocyclic core (benzothieno[2,3-d]pyrimidin-4-one) and a sulfanyl acetamide side chain. Such compounds are typically synthesized via nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in acetone), as seen in analogous structures .
Properties
Molecular Formula |
C25H22FN3O2S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22FN3O2S2/c1-15-10-12-16(13-11-15)29-24(31)22-17-6-2-5-9-20(17)33-23(22)28-25(29)32-14-21(30)27-19-8-4-3-7-18(19)26/h3-4,7-8,10-13H,2,5-6,9,14H2,1H3,(H,27,30) |
InChI Key |
LBSJJIUTSIBKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidine core, the introduction of the fluorophenyl and methylphenyl groups, and the final acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
- Substitution : The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced derivatives of the compound.
Scientific Research Applications
N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
- Chemistry : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
- Biology : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Modifications: Benzothieno-Pyrimidine vs. Pyrido-Pyrimidine
The target compound’s benzothieno[2,3-d]pyrimidine core distinguishes it from pyrido[2,3-d]pyrimidin-4-one derivatives (e.g., CXCR3 antagonists in ), which lack the sulfur-containing benzothiophene ring. For example, the benzothieno core may enhance lipophilicity compared to pyrido-pyrimidine systems .
Substituent Variations on the Acetamide and Aryl Groups
Key analogs and their substituent effects are summarized below:
Key Observations:
- Electron-withdrawing groups (e.g., Cl, F): Enhance stability and may increase binding affinity to hydrophobic targets. The 2-fluorophenyl group in the target compound balances lipophilicity and polarity .
- Electron-donating groups (e.g., OCH₃, CH₃): Improve solubility but may reduce receptor interaction strength. The 4-methylphenyl group in the target compound offers a compromise between hydrophobicity and steric effects .
Sulfanyl Acetamide Linker Modifications
The sulfanyl (S–) bridge in the acetamide side chain is critical for molecular rigidity and hydrogen bonding. Analogous compounds with pyrimidin-2-ylsulfanyl groups (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) show that substituents on the pyrimidine ring influence π-π stacking and bioavailability .
Biological Activity
N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 419.5 g/mol. The structure features a fluorophenyl group, a thieno-pyrimidine moiety, and a sulfanyl link, contributing to its unique reactivity and biological profile.
Key Structural Features
| Feature | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and may influence receptor binding. |
| Thieno-Pyrimidine Moiety | Implicated in various biological activities including anti-cancer and anti-inflammatory effects. |
| Sulfanyl Link | Potentially increases the compound's reactivity and biological interactions. |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, thieno-pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A derivative with a similar thieno-pyrimidine structure demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting that N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may possess comparable or enhanced potency.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Compounds featuring sulfanyl groups are often associated with increased antimicrobial activity due to their ability to disrupt microbial membranes.
Research Findings:
In vitro studies revealed that related compounds exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 10 to 50 µg/mL.
The proposed mechanisms of action for N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
